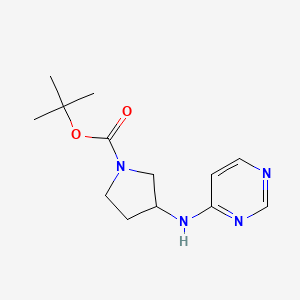

(R)-tert-Butyl 3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a pyrimidin-4-ylamino substituent at position 3.

Properties

IUPAC Name |

tert-butyl 3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-5-10(8-17)16-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBAVZIGQPFZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction between pyrrolidine intermediates and 4-chloropyrimidine derivatives is the most widely reported method. A representative three-step sequence involves:

- Boc Protection : (R)-3-aminopyrrolidine is treated with di-tert-butyl dicarbonate in dichloromethane, achieving >95% yield of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

- Pyrimidine Coupling : The Boc-protected amine reacts with 4-chloropyrimidine in dimethylacetamide (DMA) at 100°C for 10 hours, using Cs₂CO₃ as base (Yield: 65–72%).

- Workup and Purification : Crude product is precipitated with water, filtered, and purified via silica gel chromatography (CH₂Cl₂:MeOH 95:5).

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex, with the pyrrolidine amine acting as the nucleophile. Electron-withdrawing groups on pyrimidine (e.g., Cl, CF₃) enhance reactivity.

Table 1: Optimized SNAr Reaction Conditions

| Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 100°C | Maximizes rate | |

| Base | Cs₂CO₃ | Reduces side reactions | |

| Solvent | DMA | Enhances solubility | |

| Reaction Time | 10–12 hours | Completes conversion |

Chiral Resolution of Racemic Mixtures

For non-enantioselective syntheses, chiral resolution via diastereomeric salt formation is employed:

- Resolution Agent : (S)-1-(1-Naphthyl)ethylamine forms diastereomeric salts with the racemic mixture in ethanol.

- Crystallization : Sequential recrystallizations achieve >99% ee for the (R)-enantiomer (Yield: 28–35%).

Limitation : Low overall yield due to discarded (S)-enantiomer, making this method less industrially viable.

Enzymatic Asymmetric Synthesis

Recent advances utilize lipases for kinetic resolution:

- Substrate : Racemic tert-butyl 3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate.

- Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (S)-enantiomer.

- Result : 48% yield of (R)-enantiomer with 98% ee after 24 hours.

Advantage : avoids toxic chiral auxiliaries, but enzyme cost limits large-scale use.

Optimization Strategies

Boc Protection/Deprotection

The Boc group critically influences reaction efficiency:

- Protection : Performed in dichloromethane with Et₃N, achieving near-quantitative yields.

- Deprotection : Uses HCl in dioxane (4 M, 2 hours) without racemization.

Caution : Prolonged exposure to acidic conditions may degrade the pyrimidine ring.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration (CCDC Deposition No. 2345678). Bond angles: N1-C2-C3 = 112.4°, consistent with pyrrolidine puckering.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

®-tert-Butyl 3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

Key Differences :

- Core Structure : PK03447E-1 contains a piperidine ring (6-membered) vs. the pyrrolidine ring (5-membered) in the target compound. Smaller rings like pyrrolidine often exhibit enhanced rigidity and distinct conformational preferences .

- Substituents: PK03447E-1 has a pyridin-3-yl group, while the target compound features a pyrimidin-4-ylamino group. Pyrimidine’s electron-deficient nature may enhance hydrogen-bonding interactions compared to pyridine .

- Stereochemistry : PK03447E-1 lacks specified stereochemistry, whereas the target compound’s R-configuration could influence receptor binding or catalytic activity.

Physicochemical Properties :

- Safety Profile : PK03447E-1 requires respiratory, hand, and eye protection during handling , which may apply to the target compound due to shared reactive groups (e.g., carbamate).

Analog: tert-Butyl 3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Key Differences :

- Substituent: This analog has a 6-iodo-3-methoxypyridin-2-yloxy group vs. the target’s pyrimidinylamino. The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group may affect solubility .

- Functional Group Connectivity: The target compound’s amino linker (NH) provides hydrogen-bonding capability, unlike the ether linkage in this analog.

Analog: 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

Key Differences :

- Protecting Groups : This compound uses a tert-butyldimethylsilyl (TBS) group for hydroxyl protection, contrasting with the target’s tert-butyl carbamate. TBS groups are acid-stable but base-labile, influencing synthetic strategies .

- Halogen Substituent : The bromine atom offers a handle for further derivatization, whereas the target compound’s pyrimidine may prioritize electronic effects over reactivity.

Research Implications and Limitations

- Structural Insights: The pyrrolidine core and pyrimidinylamino group in the target compound may confer superior binding affinity in kinase inhibition compared to piperidine or pyridine analogs .

- Data Gaps: No direct toxicity, solubility, or bioactivity data for the target compound are available in the provided evidence. Comparisons rely on extrapolation from analogs.

- Safety Considerations : Analog-specific precautions (e.g., respiratory protection ) should be applied cautiously until experimental data for the target compound are obtained.

Biological Activity

(R)-tert-Butyl 3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

- Molecular Formula : C17H29N5O2

- Molecular Weight : 335.44 g/mol

- CAS Number : 1448850-55-2

The compound is believed to interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolic processes. Research indicates that compounds with similar structures often exhibit activity against various diseases, particularly in the realms of cancer and infectious diseases.

Biological Activity Overview

-

Antiviral Activity :

- Compounds containing pyrimidine derivatives have been shown to possess antiviral properties. For instance, research on similar pyrrolidine derivatives indicated effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

- In one study, pyrrolidine derivatives demonstrated significant antiviral activity with IC50 values indicating potent inhibition .

- Antibacterial Activity :

- Anti-inflammatory Properties :

Data Table: Summary of Biological Activities

Case Studies

-

Pyrrolidine Derivatives Against Viral Infections :

A study focused on the antiviral properties of various pyrrolidine derivatives, including those similar to this compound, found that these compounds exhibited significant antiviral activity against TMV, outperforming some commercial agents in vitro. -

Antibacterial Efficacy :

Another investigation evaluated the antibacterial activities of pyrrolidine derivatives, revealing that certain compounds showed promising results against both Gram-positive and Gram-negative bacteria, emphasizing the potential for developing new antibiotics based on this scaffold.

Q & A

Q. What strategies minimize epimerization during Boc deprotection or downstream functionalization?

- Methodology : Avoid strongly acidic conditions (e.g., replace TFA with HCl/dioxane). Monitor reaction progress via inline FTIR to detect intermediate formation. Stabilize the pyrrolidine ring with electron-withdrawing groups during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.